2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-fluoro-4-prop-2-enoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h2-4,6H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZSJWCIOKOOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256734 | |
| Record name | 2-Bromo-1-fluoro-4-(2-propen-1-yloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286836-27-9 | |
| Record name | 2-Bromo-1-fluoro-4-(2-propen-1-yloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286836-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-fluoro-4-(2-propen-1-yloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene typically involves the reaction of 2-bromo-4-fluorophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Electrophilic aromatic substitution: The benzene ring can undergo substitution reactions with electrophiles.
Oxidation and reduction: The allyloxy group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Electrophilic aromatic substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as 2-fluoro-4-(prop-2-en-1-yloxy)aniline when using an amine nucleophile.
Electrophilic aromatic substitution: Products include various substituted benzene derivatives.
Oxidation and reduction: Products include oxidized or reduced forms of the allyloxy group.
Scientific Research Applications
2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula . It is a derivative of benzene with bromine, fluorine, and a prop-2-yn-1-yloxy group attached to the benzene ring. This compound is studied for its applications in organic synthesis and medicinal chemistry, especially in drug development and biological interactions.
Scientific Research Applications
2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is a building block in organic synthesis for creating complex molecules. The prop-2-yn-1-yloxy group allows for click chemistry reactions, while the bromine and fluorine atoms can be substituted under appropriate conditions. These reactions enable the compound to interact with molecular targets and pathways in chemical and biological systems.
Chemistry
This compound is used as a building block in organic synthesis to create more complex molecules.
Biology
The compound can modify biomolecules through click chemistry, enabling the study of biological processes.
Industry
It is used in the production of advanced materials and specialty chemicals.
The biological activity of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is due to its ability to participate in chemical reactions because of its reactive functional groups. The prop-2-yn-1-yloxy group allows for click chemistry reactions, modifying biomolecules and facilitating the study of biological processes. The bromine and fluorine atoms enhance the compound's reactivity, enabling it to interact with molecular targets within biological systems.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield substituted products. The allyloxy group can participate in reactions through its double bond, allowing for various transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent differences:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The propenyloxy group (–O–CH₂–CH=CH₂) is moderately electron-donating, enhancing electrophilic substitution at the benzene ring. In contrast, trifluoromethoxy (–OCF₃) and trifluoroethoxy (–O–CH₂CF₃) groups are strongly electron-withdrawing, directing reactivity to para/meta positions .
- Steric Effects : Bulky substituents like propan-2-yloxy (–O–CH(CH₃)₂) reduce reaction rates in SNAr (nucleophilic aromatic substitution) compared to smaller groups like methoxy .
Cross-Coupling Reactions
- Buchwald-Hartwig Amination : The bromine atom in 2-bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene facilitates palladium-catalyzed coupling with amines. Similar reactivity is observed in 4-(2-Bromoallyl)-1-fluoro-2-methylbenzene, where allyl groups enable subsequent cyclization .
- Suzuki-Miyaura Coupling : The bromo-fluoro scaffold is widely used in biaryl synthesis. For example, 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene couples efficiently with boronic acids to yield trifluoromethoxy-containing biaryls, critical in medicinal chemistry .
Alkene Functionalization
The propenyloxy group in the target compound allows for:
- Epoxidation : Reaction with m-CPBA yields epoxides for ring-opening reactions.
- Diels-Alder Reactions: The allyl ether acts as a dienophile in [4+2] cycloadditions .
Physical and Spectroscopic Properties
- Boiling Points : Compounds with trifluoromethoxy groups (e.g., 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene) exhibit higher boiling points (~173°C) due to increased molecular weight and polarity .
- Solubility : Propenyloxy derivatives show better solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyloxy analogues .
Research Findings and Industrial Relevance
- Pharmaceuticals : The target compound is a precursor to kinase inhibitors, leveraging its bromo-fluoro motif for target binding .
Biological Activity
2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.
Synthesis
The synthesis of this compound typically involves the bromination of 4-fluoro-1-(prop-2-en-1-yloxy)benzene. The reaction conditions generally include the use of a suitable solvent and temperature control to optimize yield and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. Its effectiveness has been compared with established antibiotics, showcasing its potential as a new antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Research indicates that it may inhibit cell proliferation in certain cancer cell lines, such as breast and colon cancer.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HT-29 (Colon Cancer) | 15.0 |
The biological activity of this compound is thought to involve interaction with specific molecular targets within the cell. It may act by inhibiting key enzymes or disrupting cellular pathways that are crucial for microbial growth or cancer cell survival.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit bacterial enzymes involved in cell wall synthesis or DNA replication.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:
-
In Vitro Study on Bacterial Resistance :
A study assessed the compound's effectiveness against antibiotic-resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with the compound compared to controls. -
In Vivo Anticancer Study :
An animal model study demonstrated that administration of this compound significantly reduced tumor size in mice bearing xenografts of human breast cancer cells.
Q & A
Basic Research Question
Methodological Answer :
The synthesis typically involves two key steps:
Bromination and Fluorination : Bromine and fluorine substituents are introduced regioselectively on the benzene ring. For example, bromination of 1-fluoro-4-hydroxybenzene using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) yields 2-bromo-1-fluoro-4-hydroxybenzene .
Allylation : The hydroxyl group is functionalized via nucleophilic substitution using propenyl bromide (allyl bromide) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the allyloxy moiety .
Q. Critical Factors :
Basic Research Question
Q. Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Allyloxy protons: δ 4.72 (d, J = 2.4 Hz, CH₂) and δ 2.51 (t, acetylene CH) .
- Aromatic protons: Split patterns confirm bromine and fluorine ortho-directing effects .
- X-ray Crystallography : SHELX software refines crystal structures by analyzing hydrogen bonding (e.g., C–H···F interactions) and π-stacking .
Data Contradiction Analysis :
Discrepancies in coupling constants (e.g., allyl CH₂) may arise from solvent polarity or temperature. Multi-solvent NMR (CDCl₃ vs. DMSO-d₆) resolves conformational flexibility .
How do bromine and fluorine substituents influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?
Advanced Research Question
Q. Methodological Answer :
- Electron-Withdrawing Effects : Bromine activates the ring for nucleophilic substitution, while fluorine enhances para-selectivity in Suzuki couplings .
- Mechanistic Insights :
- Pd Catalysis : Oxidative addition of Br is faster than F, favoring transmetalation with arylboronic acids .
- Steric Effects : Allyloxy groups may hinder Pd coordination, requiring bulky ligands (e.g., SPhos) .
Case Study :
Coupling with 2-cyanoarylboronic esters yields biphenyls (precursors to phenanthridines) with >85% yield under Pd(OAc)₂ catalysis .
What intermolecular interactions dominate the crystal packing of this compound?
Advanced Research Question
Methodological Answer :
Graph-set analysis (Etter’s formalism) identifies:
Q. SHELX Refinement :
Advanced Research Question
Q. Methodological Answer :
- DFT Calculations : B3LYP/6-311+G(d,p) models show fluorine directs electrophiles to the para position (lowest activation energy: 12.3 kcal/mol) .
- Contradictions : Experimental vs. computed yields may differ due to solvent effects (e.g., DMF stabilizes transition states).
Validation :
Match calculated Fukui indices (electrophilicity) with experimental nitration outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
